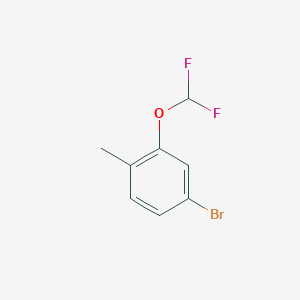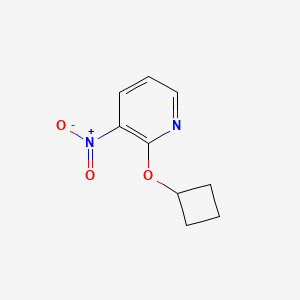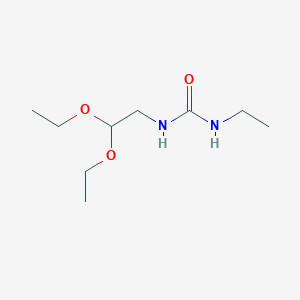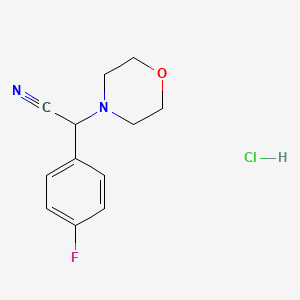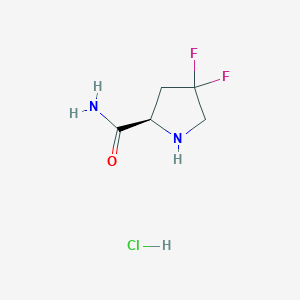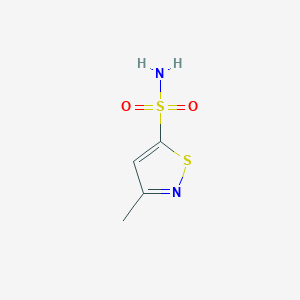
Fmoc-5-氨基-2-甲氧基苯甲酸
描述
Fmoc-5-amino-2-methoxybenzoic acid is an organic compound with the molecular formula C23H19NO5 . It has a molecular weight of 389.41 . This compound is considered an important organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
Fmoc-5-amino-2-methoxybenzoic acid is synthesized using standard Fmoc chemistry . The synthesis process involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The IUPAC name for Fmoc-5-amino-2-methoxybenzoic acid is 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methoxybenzoic acid . The InChI code is 1S/C23H19NO5/c1-28-21-11-10-14 (12-19 (21)22 (25)26)24-23 (27)29-13-20-17-8-4-2-6-15 (17)16-7-3-5-9-18 (16)20/h2-12,20H,13H2,1H3, (H,24,27) (H,25,26) .Chemical Reactions Analysis
The Fmoc group in Fmoc-5-amino-2-methoxybenzoic acid is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-5-amino-2-methoxybenzoic acid has a molecular weight of 389.40 g/mol . The exact mass and monoisotopic mass are 389.12632271 g/mol . It has a complexity of 574 .科学研究应用
1. 肽合成和修饰
Fmoc-5-氨基-2-甲氧基苯甲酸在肽的合成和修饰中起着至关重要的作用。例如,它用于创造模拟三肽β-链结构的非天然氨基酸,对肽的研究和开发有着重要贡献(Nowick et al., 2000)。它还在肽的“困难序列”合成中起着关键作用,展示了在固相肽合成过程中抑制链间结合的价值(Johnson et al., 1993)。
2. 固相肽合成
Fmoc-5-氨基-2-甲氧基苯甲酸在固相肽合成中至关重要。例如,它用于合成肽酰胺,展示了它在各种合成方法中的多功能性(Funakoshi et al., 1988)。它还参与合成含金属配合物的肽,展示了它在更复杂的肽结构中的应用(Dirscherl et al., 2007)。
3. 抗菌和治疗应用
研究表明,Fmoc-5-氨基-2-甲氧基苯甲酸在开发抗菌水凝胶剂方面具有潜力。这些基于Fmoc氨基酸/肽的水凝胶剂,由于其穿透细胞膜的特性,显示出作为强效抗菌剂的潜力(Debnath et al., 2010)。
安全和危害
生化分析
Biochemical Properties
Fmoc-5-amino-2-methoxybenzoic acid plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it is often used in solid-phase peptide synthesis, where it serves as a protecting group for amino acids. This compound interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is typically covalent, as the compound forms stable bonds with the amino acids, protecting them from unwanted reactions during the synthesis process .
Cellular Effects
The effects of Fmoc-5-amino-2-methoxybenzoic acid on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of peptide synthesis, the presence of Fmoc-5-amino-2-methoxybenzoic acid can alter the expression of genes involved in protein synthesis. It can also impact cellular metabolism by modifying the availability of amino acids and other substrates required for protein synthesis .
Molecular Mechanism
The mechanism of action of Fmoc-5-amino-2-methoxybenzoic acid involves several molecular interactions. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as amino acids and enzymes. It acts as an inhibitor of certain enzymes, preventing them from catalyzing unwanted reactions during peptide synthesis. Additionally, Fmoc-5-amino-2-methoxybenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-5-amino-2-methoxybenzoic acid can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to Fmoc-5-amino-2-methoxybenzoic acid can lead to changes in gene expression and cellular metabolism, potentially affecting cell viability and function .
Dosage Effects in Animal Models
The effects of Fmoc-5-amino-2-methoxybenzoic acid vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, toxic effects can be observed, including alterations in gene expression, disruption of cellular metabolism, and potential cell death. Threshold effects have been noted, where a specific dosage level leads to a marked change in the compound’s impact on cellular function .
Metabolic Pathways
Fmoc-5-amino-2-methoxybenzoic acid is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other cofactors that facilitate the formation of peptide bonds. This compound can also affect metabolic flux by altering the availability of substrates and intermediates required for protein synthesis. Changes in metabolite levels have been observed in cells exposed to Fmoc-5-amino-2-methoxybenzoic acid, indicating its significant impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Fmoc-5-amino-2-methoxybenzoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can be influenced by its interactions with specific transporters, leading to its concentration in certain cellular compartments .
Subcellular Localization
The subcellular localization of Fmoc-5-amino-2-methoxybenzoic acid is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing Fmoc-5-amino-2-methoxybenzoic acid to its intended location. For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and other biochemical processes .
属性
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-21-11-10-14(12-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSQXIWQGECQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165073-03-0 | |
| Record name | 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B1390233.png)
